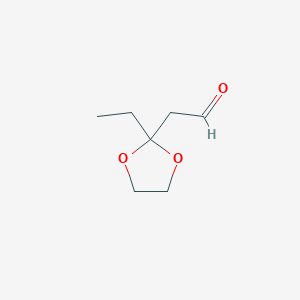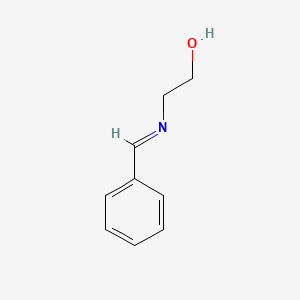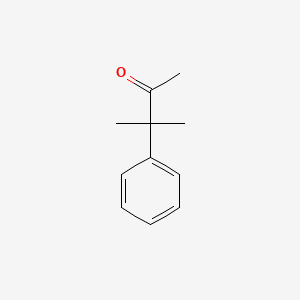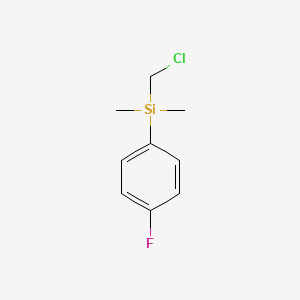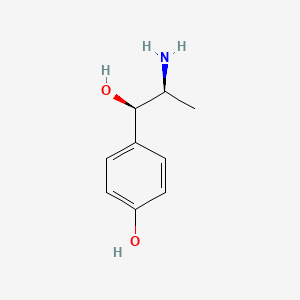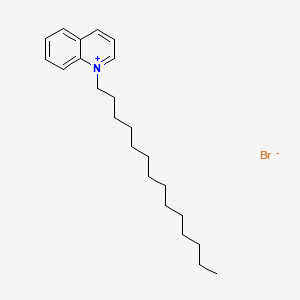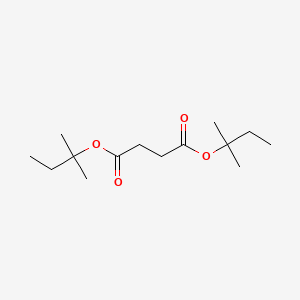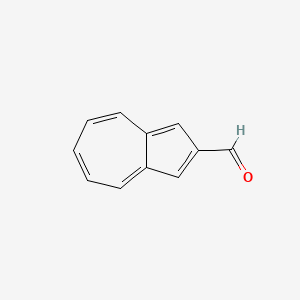
Azulene-2-carbaldehyde
Descripción general
Descripción
Azulene-2-carbaldehyde is a derivative of azulene, a non-benzenoid aromatic hydrocarbon known for its deep blue color and unique electronic properties. Azulene itself is isomeric with naphthalene but differs significantly in its chemical behavior due to its structure, which consists of fused five- and seven-membered rings . This compound features an aldehyde functional group at the second position of the azulene ring, making it a valuable compound in organic synthesis and various scientific applications.
Aplicaciones Científicas De Investigación
Azulene-2-carbaldehyde has diverse applications in scientific research:
Mecanismo De Acción
Azulene exhibits the ability to regulate the secretion of cytokines, proteins that play a significant role in transmitting immunological signals . Another aspect of azulene’s mechanism of action is the stabilization of cell membrane structures, leading to reduced susceptibility to damage and limiting the body’s inflammatory response .
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Azulene-2-carbaldehyde can be synthesized through several methods. One common approach involves the formylation of azulene using Vilsmeier-Haack reaction, where phosphorus oxychloride (POCl3) and dimethylformamide (DMF) are used to introduce the formyl group at the desired position . Another method includes the oxidation of azulene-2-methanol using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Azulene-2-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane.
Reduction: NaBH4, LiAlH4.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3).
Major Products:
Oxidation: Azulene-2-carboxylic acid.
Reduction: Azulene-2-methanol.
Substitution: Various substituted azulene derivatives depending on the electrophile used.
Comparación Con Compuestos Similares
Azulene: The parent compound, known for its deep blue color and aromatic properties.
Naphthalene: An isomer of azulene with a benzenoid structure, differing in electronic properties and reactivity.
Guaiazulene: A naturally occurring derivative of azulene with similar biological activities.
Uniqueness: Azulene-2-carbaldehyde is unique due to the presence of the aldehyde functional group, which allows for further chemical modifications and enhances its reactivity compared to its parent compound, azulene
Propiedades
IUPAC Name |
azulene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O/c12-8-9-6-10-4-2-1-3-5-11(10)7-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIKTCZDRKBPGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=C2C=C1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20506453 | |
| Record name | Azulene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20506453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77627-18-0 | |
| Record name | Azulene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20506453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,1'-Binaphthalene]-2,2'-dicarbonitrile](/img/structure/B3057131.png)


